![molecular formula C12H8B2F8N4 B082363 4,4'-Biphenylbisdiazonium fluoroborate CAS No. 14239-22-6](/img/structure/B82363.png)
4,4'-Biphenylbisdiazonium fluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4'-Biphenylbisdiazonium fluoroborate, also known as BDBDF, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a diazonium salt, which means it contains a nitrogen-nitrogen double bond that can be used to form covalent bonds with other molecules. BDBDF has been used in a variety of applications, including as a cross-linking agent and as a reagent for the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 4,4'-Biphenylbisdiazonium fluoroborate is not fully understood. However, it is believed that 4,4'-Biphenylbisdiazonium fluoroborate forms covalent bonds with other molecules, which can alter their properties. This can lead to changes in the behavior of cells and other biological systems.
Biochemical and Physiological Effects:
4,4'-Biphenylbisdiazonium fluoroborate has been shown to have a variety of biochemical and physiological effects. For example, 4,4'-Biphenylbisdiazonium fluoroborate has been shown to inhibit the growth of cancer cells in vitro. Additionally, 4,4'-Biphenylbisdiazonium fluoroborate has been shown to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4,4'-Biphenylbisdiazonium fluoroborate in lab experiments is its ability to form covalent bonds with other molecules. This can be used to create new materials with unique properties. However, one limitation of using 4,4'-Biphenylbisdiazonium fluoroborate is that it can be difficult to work with due to its reactivity.
Zukünftige Richtungen
There are many potential future directions for research involving 4,4'-Biphenylbisdiazonium fluoroborate. One possible direction is to explore the use of 4,4'-Biphenylbisdiazonium fluoroborate as a cross-linking agent in the synthesis of new materials with unique properties. Another possible direction is to investigate the anti-cancer properties of 4,4'-Biphenylbisdiazonium fluoroborate in more detail. Additionally, it may be possible to develop new synthetic methods for producing 4,4'-Biphenylbisdiazonium fluoroborate that are more efficient and cost-effective.
Synthesemethoden
The synthesis of 4,4'-Biphenylbisdiazonium fluoroborate involves the reaction of 4,4'-biphenyldiamine with sodium nitrite and hydrochloric acid to form a diazonium salt. This salt is then reacted with sodium fluoroborate to produce 4,4'-Biphenylbisdiazonium fluoroborate.
Wissenschaftliche Forschungsanwendungen
4,4'-Biphenylbisdiazonium fluoroborate has been used in a variety of scientific research applications due to its unique properties. One of the most common uses of 4,4'-Biphenylbisdiazonium fluoroborate is as a cross-linking agent in the synthesis of polymers and other materials. 4,4'-Biphenylbisdiazonium fluoroborate can form covalent bonds with other molecules, which can be used to create new materials with unique properties.
Eigenschaften
CAS-Nummer |
14239-22-6 |
---|---|
Produktname |
4,4'-Biphenylbisdiazonium fluoroborate |
Molekularformel |
C12H8B2F8N4 |
Molekulargewicht |
381.8 g/mol |
IUPAC-Name |
4-(4-diazoniophenyl)benzenediazonium;ditetrafluoroborate |
InChI |
InChI=1S/C12H8N4.2BF4/c13-15-11-5-1-9(2-6-11)10-3-7-12(16-14)8-4-10;2*2-1(3,4)5/h1-8H;;/q+2;2*-1 |
InChI-Schlüssel |
KKHKXFXAQNNFCQ-UHFFFAOYSA-N |
SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1=CC(=CC=C1C2=CC=C(C=C2)[N+]#N)[N+]#N |
Kanonische SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1=CC(=CC=C1C2=CC=C(C=C2)[N+]#N)[N+]#N |
Andere CAS-Nummern |
14239-22-6 |
Synonyme |
4,4'-Biphenylbisdiazonium fluoroborate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.